

# Isobutyl octanoate PubChem entry and data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: *B1582965*

[Get Quote](#)

An In-depth Technical Guide to **Isobutyl Octanoate**

## Introduction

**Isobutyl octanoate** (CAS No. 5461-06-3) is an organic compound classified as a fatty acid ester.[1][2] It is the ester resulting from the formal condensation of octanoic acid with isobutanol. Also known by synonyms such as isobutyl caprylate and 2-methylpropyl octanoate, this compound is primarily utilized as a flavoring and fragrance agent.[3][4] Its characteristic fruity and floral aroma makes it a valuable ingredient in the food and cosmetics industries. This document provides a comprehensive overview of the chemical, physical, and toxicological data available for **isobutyl octanoate**, primarily sourced from its PubChem entry (CID 79582), along with generalized experimental protocols for its synthesis and analysis.

## Chemical and Physical Properties

The properties of **isobutyl octanoate** have been determined through both computational and experimental methods. The following tables summarize the key quantitative data available for this compound.

### Table 1: Chemical Identifiers and Structure

Identifier	Value	Source
PubChem CID	79582	<a href="#">[1]</a>
IUPAC Name	2-methylpropyl octanoate	<a href="#">[1]</a>
CAS Number	5461-06-3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
SMILES	<chem>CCCCCCCC(=O)OCC(C)C</chem>	<a href="#">[1]</a>
InChIKey	CFQRBGRGFNFRMBD- UHFFFAOYSA-N	<a href="#">[1]</a>

**Table 2: Computed Physicochemical Properties**

Property	Value	Source
Molecular Weight	200.32 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Monoisotopic Mass	200.17763 Da	<a href="#">[7]</a>
XLogP3-AA	4.4	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	9	<a href="#">[1]</a>
Exact Mass	200.177630004 Da	<a href="#">[1]</a>
Topological Polar Surface Area	26.3 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	14	<a href="#">[1]</a>

**Table 3: Experimental Physical Properties**

Property	Value	Conditions	Source
Physical State	Liquid	[8]	
Appearance	Colorless to Light Yellow	[6]	
Odor	Fruity, green, oily, floral	at 100%	[4]
Boiling Point	231.00 to 232.00 °C	at 760.00 mm Hg	[4]
Specific Gravity	0.85200 to 0.86400	at 25.00 °C	[4]
Refractive Index	1.41600 to 1.42600	at 20.00 °C	[4]
Flash Point	201.00 °F (93.89 °C)	TCC	[4]
Vapor Pressure	0.061000 mmHg (est.)	at 25.00 °C	[4]
Water Solubility	4.064 mg/L (est.)	at 25 °C	[4]
Kovats Retention Index	1327 - 1348 (Standard non-polar)	[1]	
	1537 - 1561 (Standard polar)	[1]	

**Table 4: Predicted Collision Cross Section (CCS) Data**

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] <sup>+</sup>	201.18491	152.1	[7]
[M+Na] <sup>+</sup>	223.16685	156.8	[7]
[M-H] <sup>-</sup>	199.17035	151.5	[7]
[M+NH <sub>4</sub> ] <sup>+</sup>	218.21145	171.6	[7]

## Experimental Protocols

While specific experimental studies detailing biological pathways for **isobutyl octanoate** are not readily available, standard organic chemistry procedures can be applied for its synthesis

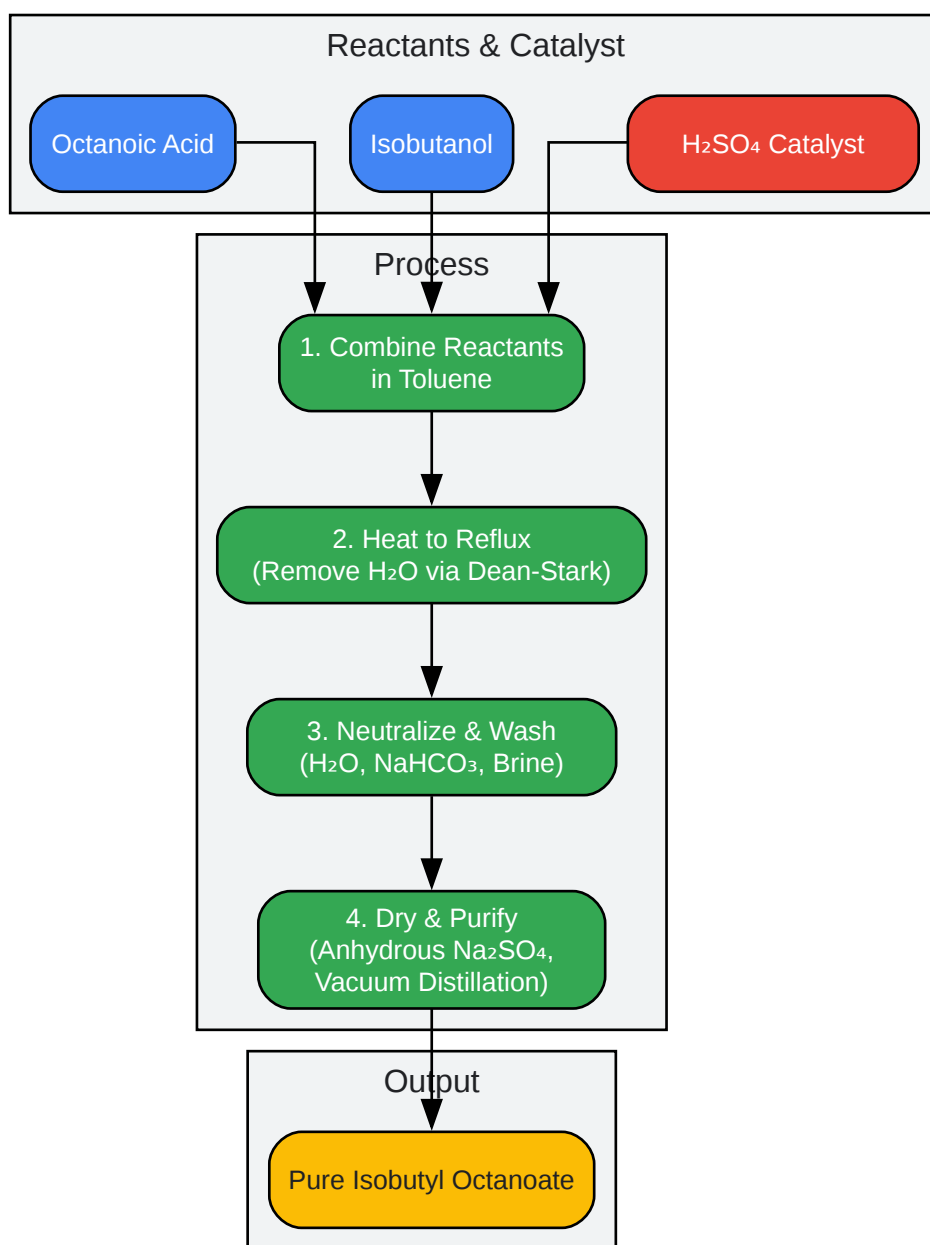
and analysis.

## Synthesis: Acid-Catalyzed Esterification (Fischer Esterification)

The most common method for synthesizing **isobutyl octanoate** is the Fischer esterification of octanoic acid with isobutanol, using a strong acid catalyst like sulfuric acid. The reaction is reversible and is typically driven to completion by removing the water produced, often with a Dean-Stark apparatus.

### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine octanoic acid (1.0 mol equiv.), isobutanol (1.2-1.5 mol equiv.), and an appropriate azeotropic solvent (e.g., toluene).<sup>[9]</sup>
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (0.05-0.1 mol equiv.) to the stirred reaction mixture.<sup>[9][10]</sup>
- **Reaction:** Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water separates, and the toluene returns to the flask. Monitor the reaction progress by tracking the amount of water collected or by using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 2-4 hours.<sup>[9]</sup>
- **Work-up:** After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the remaining acid by washing sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.<sup>[9]</sup>
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude **isobutyl octanoate** can be further purified by vacuum distillation to yield the final product.<sup>[9][10]</sup>



Workflow for Synthesis of Isobutyl Octanoate

[Click to download full resolution via product page](#)

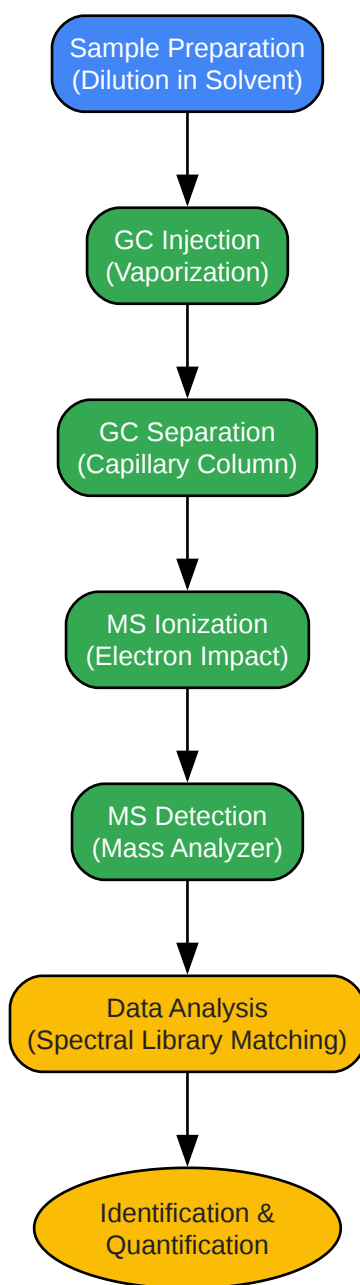
Caption: A flowchart illustrating the synthesis of **isobutyl octanoate**.

**Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is the standard method for the identification and quantification of volatile compounds like **isobutyl octanoate**. The compound is first separated from other components in a sample by gas chromatography based on its boiling point and affinity for the column's stationary phase. The separated compound is then fragmented and detected by mass spectrometry, providing a unique mass spectrum that confirms its identity.

#### General Methodology:

- **Sample Preparation:** Dilute the sample containing **isobutyl octanoate** in a suitable volatile solvent (e.g., hexane or dichloromethane). If necessary, an internal standard can be added for accurate quantification.
- **GC Separation:** Inject a small volume (typically 1  $\mu\text{L}$ ) of the prepared sample into the GC inlet. The compound travels through a capillary column (e.g., a non-polar DB-5ms column) with a carrier gas (e.g., Helium). A temperature gradient is applied to the oven to ensure separation of compounds with different volatilities.
- **MS Detection:** As **isobutyl octanoate** elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI). The molecule is fragmented into characteristic ions.
- **Data Analysis:** The mass spectrometer records the mass-to-charge ratio ( $m/z$ ) of these fragments. The resulting mass spectrum is compared against a spectral library (e.g., NIST, Wiley) for positive identification. The PubChem entry for **isobutyl octanoate** lists major fragments at  $m/z$  57.0 and 56.0.[\[1\]](#)



Generalized Workflow for GC-MS Analysis

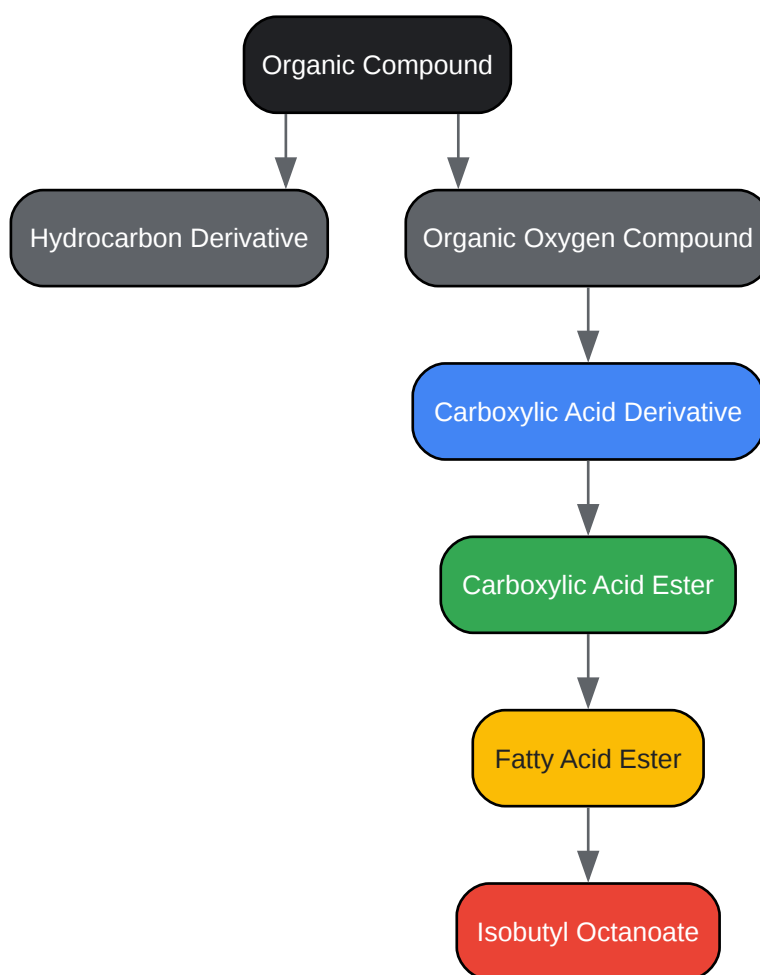
[Click to download full resolution via product page](#)

Caption: A workflow for the GC-MS analysis of **isobutyl octanoate**.

## Biological and Toxicological Information

### Biological Role & Classification

**Isobutyl octanoate** is classified as a fatty acid ester.[1] It has been reported as a naturally occurring compound in plants such as *Bothriochloa bladhii*. [1] Within the Human Metabolome Database, it is categorized under the direct parent class of "Fatty acid esters". [2] However, there is currently a lack of detailed literature describing its involvement in specific biological signaling pathways or its precise biochemical roles beyond being a metabolite.



Chemical Classification of Isobutyl Octanoate

[Click to download full resolution via product page](#)

Caption: The hierarchical classification of **isobutyl octanoate**.

## Safety and Hazards

According to aggregated GHS data, **isobutyl octanoate** is not classified as a hazardous chemical by the vast majority of reporting companies.[1]



- Handling: Standard laboratory precautions should be observed, including handling in a well-ventilated area and wearing suitable personal protective equipment (PPE) such as safety goggles and gloves.[11]
- Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Fire Fighting: For fires, suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

## Ecological Information

There is currently no available data on the ecotoxicity of **isobutyl octanoate**, including its effects on fish, daphnia, algae, or microorganisms.[11] Similarly, information regarding its persistence, degradability, and bioaccumulative potential is not available.[11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isobutyl octanoate | C<sub>12</sub>H<sub>24</sub>O<sub>2</sub> | CID 79582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Isobutyl octanoate (HMDB0059868) [hmdb.ca]
- 3. SID 135037896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isobutyl octanoate, 5461-06-3 [thegoodscentcompany.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Isobutyl n-Octanoate | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - Isobutyl octanoate (C<sub>12</sub>H<sub>24</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 8. labproinc.com [labproinc.com]
- 9. benchchem.com [benchchem.com]
- 10. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Isobutyl octanoate PubChem entry and data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582965#isobutyl-octanoate-pubchem-entry-and-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)